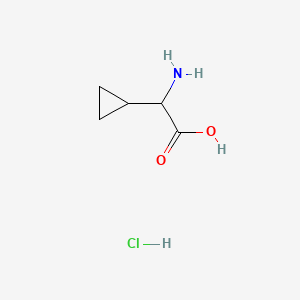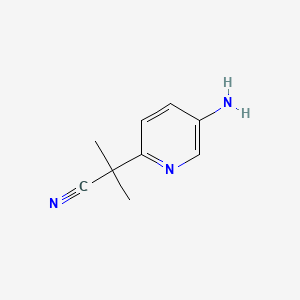
3-(4-Aminophenyl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-(4-Aminophenyl)pyridine-2-carboxylic acid is characterized by the presence of a pyridine ring attached to an aminophenyl group and a carboxylic acid group . The InChI code for this compound is 1S/C12H10N2O2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,13H2,(H,15,16) .
Physical And Chemical Properties Analysis
The molecular weight of 3-(4-Aminophenyl)pyridine-2-carboxylic acid is 214.22 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Characterization
Researchers have extensively studied pyridine carboxylic acids and their derivatives for their versatile roles in synthetic chemistry. For instance, the equilibrium studies on the extraction of pyridine carboxylic acids using various extractants shed light on the efficiency and selectivity of these processes, crucial for pharmaceutical and biochemical industries (Kumar & Babu, 2009). Additionally, the antimicrobial activities of pyridine carboxylic acid derivatives highlight their potential in developing new antibacterial and antifungal agents, showcasing the compound's relevance in medicinal chemistry (Tamer et al., 2018).
Material Science and Polymer Research
The synthesis and characterization of novel aromatic poly(amide–imide)s based on pyridine derivatives underscore their application in creating high-performance materials. These polymers exhibit exceptional thermal stability and solubility, critical attributes for advanced material applications (Behniafar & Banihashemi, 2004). The exploration of pyridylimino ligands in molybdenum carbonyl complexes also contributes to the field of coordination chemistry, offering insights into the structural and functional versatility of pyridine-based ligands (García‐Rodríguez & Miguel, 2006).
Supramolecular Chemistry and Crystal Engineering
The study of hydrogen-bonding motifs involving carboxylic acid and pyridine functional groups in crystal structures reveals the fundamental principles of molecular self-assembly. These insights are pivotal in designing new crystalline materials with desired properties, such as selective gas adsorption or sensing capabilities (Long et al., 2014). Additionally, the synthesis and biological studies of thiazolidinones derived from pyridine carboxylic acid hydrazides highlight the compound's potential in drug discovery and development (Revanasiddappa & Subrahmanyam, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-aminophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,13H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUQFUWQSSRRDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742689 |
Source


|
| Record name | 3-(4-Aminophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)pyridine-2-carboxylic acid | |
CAS RN |
1258609-39-0 |
Source


|
| Record name | 3-(4-Aminophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














